molecular formula C10H9ClF3N3 B2431304 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride CAS No. 1172562-08-1

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride

Cat. No.: B2431304
CAS No.: 1172562-08-1
M. Wt: 263.65
InChI Key: JYOPEQMJPBFHRP-UHFFFAOYSA-N
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Description

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is a compound that features a pyrazole ring and a trifluoromethyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the radical trifluoromethylation of aniline derivatives, which can be achieved using reagents such as Umemoto’s reagents . The reaction conditions often involve the use of radical initiators and specific solvents to facilitate the formation of the trifluoromethyl group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted aniline derivatives .

Scientific Research Applications

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The pyrazole ring can also contribute to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1H-pyrazol-1-yl)-2-(trifluoromethyl)aniline hydrochloride is unique due to the presence of both the trifluoromethyl group and the pyrazole ring, which confer distinct chemical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and specific reactivity .

Properties

IUPAC Name

4-pyrazol-1-yl-2-(trifluoromethyl)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-6-7(2-3-9(8)14)16-5-1-4-15-16;/h1-6H,14H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOPEQMJPBFHRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC(=C(C=C2)N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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